molecular formula C11H14N4O2 B8586946 Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- CAS No. 100553-55-7

Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)-

Cat. No.: B8586946
CAS No.: 100553-55-7
M. Wt: 234.25 g/mol
InChI Key: QAFSBQYUUDZRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is an organic compound that features a nitromethylidene group attached to a hexahydropyrimidine ring, which is further substituted with a pyridin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitromethylidene precursor with a hexahydropyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- involves its interaction with molecular targets and pathways. The nitromethylidene group can participate in redox reactions, influencing cellular processes. The pyridin-4-ylmethyl group may interact with specific receptors or enzymes, modulating their activity. Detailed studies using computational and experimental methods are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridinium Salts: Structurally similar due to the presence of the pyridine ring.

    Nitroalkenes: Share the nitromethylidene group.

    Hexahydropyrimidines: Similar core structure.

Uniqueness

Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

CAS No.

100553-55-7

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-(nitromethylidene)-1-(pyridin-4-ylmethyl)-1,3-diazinane

InChI

InChI=1S/C11H14N4O2/c16-15(17)9-11-13-4-1-7-14(11)8-10-2-5-12-6-3-10/h2-3,5-6,9,13H,1,4,7-8H2

InChI Key

QAFSBQYUUDZRBZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=C[N+](=O)[O-])N(C1)CC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of N-(4-pyridylmethyl)trimethylenediamine (16.5 g), 1-nitro-2,2-bis(methylthio)ethylene (16.5 g) and methanol (100 ml) was refluxed for 2 hours with stirring. The generated gas was collected by an alkali trap. The reaction mixture was cooled to room temperature, and the resulting crystals were filtered to give 1-(4-pyridylmethyl)-2-(nitromethylene)tetrahydropyrimidine (16 g) of the following formulas as pale yellow crystals. Concentrating the filtrate further gave 3 g of this compound. mp. 226°-228° C. ##STR14##
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